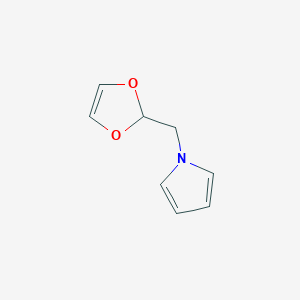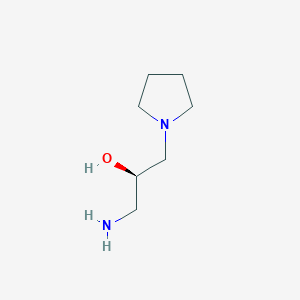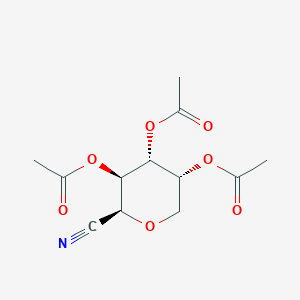
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide is a versatile and indispensable molecule extensively employed in biomedical research. This compound is a pivotal intermediate for crafting a variety of chemical entities. Its molecular formula is C12H15NO7, and it has a molecular weight of 285.25 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide typically involves the acetylation of b-D-arabinopyranosyl cyanide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production.
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It has shown significant anticancer attributes and efficacy against diverse cancer cell lines.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes such as DNA replication and repair . The compound may also inhibit certain enzymes, leading to the disruption of metabolic pathways essential for cancer cell survival .
相似化合物的比较
Similar Compounds
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide: This compound is similar in structure but contains an azido group instead of a cyanide group.
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide: This variant includes a fluoro group, which can alter its reactivity and applications.
2,3,4-Tri-O-D-arabinopyranosyl bromide: This compound has a bromide group and is used in different substitution reactions.
Uniqueness
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide is unique due to its specific acetylation pattern and the presence of a cyanide group, which imparts distinct reactivity and biological activity. Its versatility in various chemical reactions and applications in biomedical research further distinguishes it from similar compounds.
属性
分子式 |
C12H15NO7 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
[(3R,4R,5R,6S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
InChI 键 |
YJBGGXBOXBPJPU-IRCOFANPSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)C#N |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


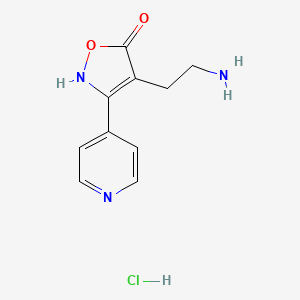
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
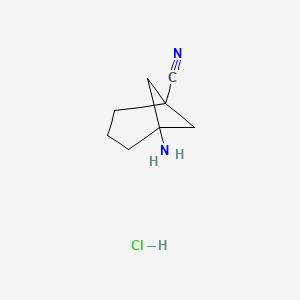
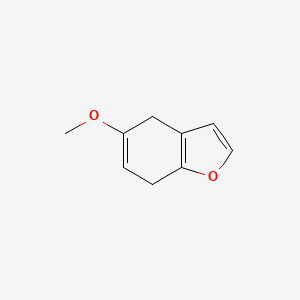
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
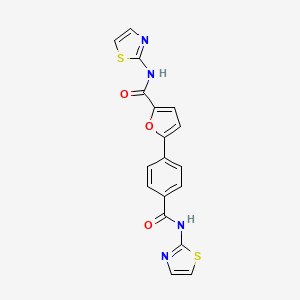
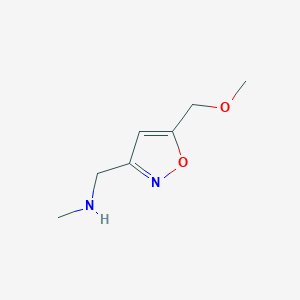
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
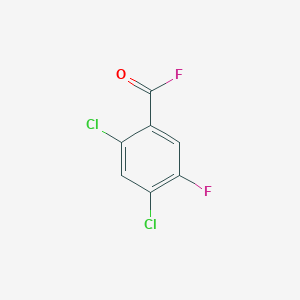
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
